8-Acetyl-2-(dipropylamino)tetralin
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
140221-50-7 |
|---|---|
Fórmula molecular |
C18H27NO |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
1-[7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]ethanone |
InChI |
InChI=1S/C18H27NO/c1-4-11-19(12-5-2)16-10-9-15-7-6-8-17(14(3)20)18(15)13-16/h6-8,16H,4-5,9-13H2,1-3H3 |
Clave InChI |
SDJCCUJEEKDIBV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |
SMILES canónico |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)C(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
8-acetyl-2-(dipropylamino)tetralin LY 41 LY-41 |
Origen del producto |
United States |
Chemical Synthesis and Derivatization of 8 Acetyl 2 Dipropylamino Tetralin and Analogues
Synthetic Methodologies for the 2-Aminotetralin Scaffold
The 2-aminotetralin framework is a core structural motif in a variety of biologically active compounds. Its synthesis is a critical first step in obtaining 8-acetyl-2-(dipropylamino)tetralin and its analogues. The molecular scaffold plays a crucial role in defining the three-dimensional shape and electrostatic properties of a molecule, which in turn dictate its biological function. researchgate.net
A common approach to constructing the 2-aminotetralin scaffold involves the derivatization of readily available starting materials like 2-aminophenols and anilines. researchgate.net These methods aim to generate molecular diversity, providing a range of compounds for biological screening. researchgate.net The development of versatile synthetic pathways allows for the creation of diverse compound libraries with varied structural features. researchgate.net
The synthesis of peptidomimetic scaffolds, which mimic the structure of peptides, has also provided valuable strategies. nih.gov These approaches often focus on creating constrained or rigidified structures to enhance metabolic stability and therapeutic efficacy. nih.gov
Enantiopure Synthesis and Chiral Resolution Techniques
Many biologically active aminotetralins are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired pharmacological activity. Therefore, the production of enantiomerically pure compounds is crucial. This can be achieved through asymmetric synthesis or by separating a racemic mixture (a 50:50 mixture of enantiomers) in a process called chiral resolution. wikipedia.org
Asymmetric Synthesis: This approach aims to create a single enantiomer directly. Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral amines, including 2-aminotetralins. acs.org Catalysts incorporating chiral ligands can direct the reaction to produce one enantiomer in high excess. acs.org For instance, iridium catalysts with chiral ligands have been successfully used in the asymmetric hydrogenation of cyclic iminium salts to yield chiral tertiary amines. acs.org
Chiral Resolution: This technique separates the enantiomers from a racemic mixture. wikipedia.org A common method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org While effective, a significant drawback of classical resolution is that at least half of the starting material is discarded unless the unwanted enantiomer can be racemized and recycled. wikipedia.orgrsc.org
Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals, is a less common but interesting phenomenon that was famously observed by Louis Pasteur. wikipedia.org More modern techniques, such as chiral column chromatography, are also employed for the separation of enantiomers. nih.gov
Strategic Derivatization at the C8-Position and Other Sites
Once the 2-aminotetralin scaffold is synthesized, further modifications can be made to explore structure-activity relationships. The C8-position of the tetralin ring is a key site for derivatization. A study on a series of 2-(dipropylamino)tetralin derivatives investigated the impact of varying the substituent at the C8-position on their interaction with serotonin (B10506) 5-HT1A receptors. nih.gov
Enantiopure derivatives were prepared through palladium-catalyzed reactions starting from the triflates of the enantiomers of 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT). nih.gov This research revealed that while many derivatives displayed high affinity for the 5-HT1A receptor, their in vivo effects varied significantly. nih.gov Notably, the methoxycarbonyl- and acetyl-substituted derivatives were found to be potent 5-HT1A receptor agonists. nih.gov This highlights the importance of the C8-substituent in determining the pharmacological profile of these compounds.
Palladium-Catalyzed Reactions in Aminotetralin Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and have been effectively applied to the synthesis and derivatization of aminotetralins. nih.govyoutube.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
As mentioned previously, palladium-catalyzed reactions have been instrumental in preparing C8-substituted derivatives of 2-(dipropylamino)tetralin. nih.gov The general mechanism of many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com
For example, the Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a widely used method. youtube.com This reaction proceeds via a palladium catalyst that facilitates the coupling of the two organic fragments. youtube.com Such reactions have been employed to synthesize a variety of aryl-substituted compounds. berkeley.edu The versatility of palladium catalysis makes it an invaluable strategy for creating diverse libraries of aminotetralin analogues for pharmacological evaluation.
Receptor Pharmacology and Ligand Interactions of 8 Acetyl 2 Dipropylamino Tetralin
Serotonin (B10506) Receptor System Interactions
The primary mechanism of action for 8-OH-DPAT involves its interaction with the serotonin system, where it acts as an agonist at multiple receptor subtypes and influences serotonin levels.
5-HT1A Receptor Agonism and Partial Agonism
8-OH-DPAT is most widely recognized as the archetypal full agonist for the 5-HT1A receptor. wikipedia.orgnih.gov Its high affinity and intrinsic activity at this site are central to its pharmacological effects.
8-OH-DPAT demonstrates high affinity for the 5-HT1A receptor. It is characterized as a standard and selective 5-HT1A agonist in numerous pharmacological studies. Its binding affinity is a key determinant of its potency. Functionally, it acts as a full agonist, meaning it can elicit the maximum possible response from the receptor, similar to the endogenous ligand serotonin. nih.govnih.gov This potent activation of 5-HT1A receptors is responsible for many of its observed physiological and behavioral effects. nih.gov
Interactive Table: Receptor Affinity of 8-OH-DPAT
| Receptor | Affinity (pKi) | Species/System |
| 5-HT1A | High (Specific values vary across studies) | Human, Rat |
| 5-HT7 | 6.6 | Human (HEK 293 cells) |
A notable characteristic of 8-OH-DPAT's interaction with the 5-HT1A receptor is its lack of significant stereoselectivity. nih.govacs.org Both the (R)-(+) and (S)-(-) enantiomers of 8-OH-DPAT exhibit similar, high affinity for the 5-HT1A receptor. acs.org Functional studies have confirmed that both enantiomers possess equipotent functional potency at 5-HT1A receptors. acs.org Biochemical and computational modeling studies have further substantiated these findings, indicating that the (R)-enantiomer acts as a full and potent agonist, and the racemic form displays a pharmacological profile that is very similar to the (R)-enantiomer alone. nih.gov This contrasts with its interactions at other serotonin receptor subtypes, such as the 5-HT1D receptor, where a clear stereoselectivity for the (R)-enantiomer is observed. nih.gov
Interactive Table: Stereoselectivity of 8-OH-DPAT at 5-HT1A Receptors
| Enantiomer | 5-HT1A Receptor Affinity/Potency | Key Finding |
| (R)-8-OH-DPAT | High | Acts as a full and potent agonist. nih.gov |
| (S)-8-OH-DPAT | High | Exhibits equipotent functional potency to the (R)-enantiomer. acs.org |
| Racemic 8-OH-DPAT | High | Shows no stereochemical preference at 5-HT1A receptors. acs.org |
Activation of 5-HT1A receptors by 8-OH-DPAT modulates a wide array of physiological and behavioral responses. In fasted rats, acute administration of 8-OH-DPAT leads to a dose-dependent decrease in food intake, an effect that is mediated by 5-HT1A receptors. researchgate.net The compound also dose-dependently affects motor and exploratory activity, increasing horizontal movement (ambulation) while decreasing vertical movement (rearing). nih.gov
Electrophysiological studies have shown that 8-OH-DPAT inhibits hippocampal rhythmical slow activity (theta waves) by acting on hippocampal 5-HT1A receptors. nih.gov Furthermore, its administration can induce specific serotonergic behaviors, a process linked to the interaction between the 5-HT1A receptor and Protein Kinase C delta (PKCδ). nih.gov The activation of 5-HT1A receptors by 8-OH-DPAT has also been demonstrated to attenuate long-lasting pain in certain animal models, suggesting a role for this receptor in pain modulation. nih.gov
Discrimination between Serotonin Receptor Subtypes
8-OH-DPAT is widely recognized for its high affinity and agonist activity at serotonin 5-HT1A receptors. nih.govwikipedia.org This compound was one of the first selective full agonists identified for this receptor subtype. wikipedia.org Its ability to discriminate between different 5-HT1 receptor subtypes has been a key area of investigation. Research has shown that while 8-OH-DPAT is a potent 5-HT1A receptor agonist, its affinity for other 5-HT receptor subtypes, such as 5-HT1B and 5-HT2C, is considerably lower. researchgate.net This selectivity has made it an invaluable tool for elucidating the physiological and behavioral roles of the 5-HT1A receptor. nih.govnih.gov
Studies utilizing radioligand binding assays have demonstrated the distinct affinity profile of 8-OH-DPAT. For instance, in rat hippocampal membranes, 8-OH-DPAT shows a high affinity for the 5-HT1A receptor, which is crucial for its pharmacological effects. nih.gov The compound's discriminative properties are further highlighted by its ability to inhibit forskolin-stimulated adenylate cyclase activity in hippocampal membranes, a functional response mediated by 5-HT1A receptor activation. nih.gov While initially thought to be highly selective for the 5-HT1A receptor, later studies revealed that 8-OH-DPAT also possesses agonist activity at the 5-HT7 receptor. wikipedia.org
Table 1: Serotonin Receptor Subtype Interactions of 8-OH-DPAT
| Receptor Subtype | Interaction Type | Key Findings | References |
|---|---|---|---|
| 5-HT1A | Full Agonist | High affinity and selectivity; inhibits adenylate cyclase. | nih.govwikipedia.orgnih.gov |
| 5-HT1B | Low Affinity | Significantly lower affinity compared to 5-HT1A. | researchgate.net |
| 5-HT2C | Low Affinity | Significantly lower affinity compared to 5-HT1A. | researchgate.net |
| 5-HT7 | Agonist | Later discovered to also have agonist activity at this subtype. | wikipedia.org |
Adrenergic Receptor System Interactions
Interestingly, research has provided evidence that 8-OH-DPAT acts as a selective antagonist at alpha-2 adrenoceptors. nih.gov This antagonistic action has been observed in guinea-pig submucous plexus neurons, where 8-OH-DPAT competitively antagonized the hyperpolarization induced by the alpha-2 adrenoceptor agonists noradrenaline and UK 14304. nih.gov The pA2 values for this antagonism were determined to be in the range of 6.9-7.2. nih.gov
Furthermore, 8-OH-DPAT was found to inhibit the inhibitory synaptic potential mediated by alpha-2 adrenoceptors with an IC50 value of 250 nM. nih.gov This blockade of alpha-2 adrenoceptors by 8-OH-DPAT suggests that some of its observed physiological effects, which were initially attributed solely to its 5-HT1A agonism, might be at least partially due to its interaction with the adrenergic system. nih.gov For example, the cardiovascular effects of 8-OH-DPAT, such as hypotension and bradycardia, are thought to involve an indirect link with a catecholaminergic mechanism, as alpha-2 adrenoceptor antagonists can inhibit these responses. nih.gov However, it is important to note that 8-OH-DPAT itself does not have direct agonist effects at alpha-2 adrenoceptors. nih.gov
Table 2: Alpha-2 Adrenoceptor Interaction of 8-OH-DPAT
| Receptor | Interaction Type | pA2 Value | IC50 (Inhibitory Synaptic Potential) | Key Findings | References |
|---|---|---|---|---|---|
| Alpha-2 Adrenoceptor | Selective Antagonist | 6.9-7.2 | 250 nM | Competitively antagonizes alpha-2 adrenoceptor agonists. | nih.gov |
Other Neurotransmitter System Interactions
Investigations into the broader pharmacological profile of 8-OH-DPAT have explored its interactions with other major neurotransmitter systems.
Studies on guinea-pig submucous plexus neurones have shown that 8-OH-DPAT does not affect neuronal hyperpolarizations that are mediated by the activation of delta-opioid receptors or somatostatin (B550006) receptors, even at concentrations up to 1 microM. nih.gov This indicates a lack of direct functional interaction with these particular receptor systems under the experimental conditions tested.
Regarding the cholinergic system, research has demonstrated that 8-OH-DPAT can block the ability of noradrenaline and UK 14304 to inhibit the release of acetylcholine (B1216132) at synapses in the submucous plexus. nih.gov This effect is consistent with its alpha-2 adrenoceptor antagonist activity, as presynaptic alpha-2 adrenoceptors are known to modulate acetylcholine release. There is no evidence to suggest a direct interaction with cholinergic receptors themselves.
Information regarding direct interactions with the dopaminergic system is less defined in the provided context. While some cardiovascular effects of 8-OH-DPAT were abolished by depleting central monoamine transmitter stores, which includes dopamine (B1211576), this points to an indirect rather than a direct receptor interaction. nih.gov
Table 3: Interactions of 8-OH-DPAT with Other Neurotransmitter Systems
| Neurotransmitter System | Receptor/Mechanism | Interaction Type | Key Findings | References |
|---|---|---|---|---|
| Opioid | Delta-Opioid Receptors | No effect | Did not affect neuronal hyperpolarizations mediated by delta-opioid receptors. | nih.gov |
| Somatostatin | Somatostatin Receptors | No effect | Did not affect neuronal hyperpolarizations mediated by somatostatin receptors. | nih.gov |
| Cholinergic | Acetylcholine Release | Indirect Antagonism | Blocked noradrenaline-induced inhibition of acetylcholine release via alpha-2 adrenoceptor antagonism. | nih.gov |
| Dopaminergic | Central Monoamine Stores | Indirect Interaction | Cardiovascular effects are abolished by depletion of central monoamine stores. | nih.gov |
Molecular Mechanisms and Signal Transduction Pathways
G-Protein Coupling and Downstream Signaling (e.g., Adenylate Cyclase Inhibition)
There is no specific information available in the scientific literature regarding the G-protein coupling of 8-Acetyl-2-(dipropylamino)tetralin or its effects on downstream signaling pathways such as the inhibition of adenylate cyclase. For its analogue, 8-OH-DPAT, it is well-established that as a 5-HT1A receptor agonist, it couples to Gi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The nature and efficacy of G-protein coupling for the acetylated derivative remain to be investigated.
Receptor Conformation and Ligand-Induced Conformational Changes
Specific studies on the conformational changes induced by the binding of this compound to its target receptors are not present in the available literature. Computational modeling and biophysical studies would be necessary to understand how the acetyl group influences the binding orientation and the subsequent conformational shifts in the receptor structure, which are critical for receptor activation and signal transduction.
Modulation of Neurotransmitter Release (e.g., Acetylcholine (B1216132), Serotonin (B10506), Dopamine)
There is a lack of direct evidence from in vivo or in vitro studies on the effects of this compound on the release of key neurotransmitters such as acetylcholine, serotonin, and dopamine (B1211576). Research on 8-OH-DPAT has demonstrated complex effects on neurotransmitter systems, including a decrease in serotonin synthesis and release due to its agonist activity at presynaptic 5-HT1A autoreceptors, and indirect modulation of dopamine release. nih.gov The specific modulatory effects of the acetylated compound on these neurotransmitter systems are currently unknown.
Preclinical Research Models and Behavioral Neuropharmacology
In Vivo Behavioral Effects in Rodent Models
The administration of 8-OH-DPAT to rodents elicits a range of behavioral responses, which are highly dependent on the dose administered, the specific behavioral paradigm, and the species being studied.
| Behavioral Parameter | Rodent Model | Effect of 8-OH-DPAT | Reference |
| Spontaneous Locomotor Activity (Horizontal) | Rat | Dose-dependent suppression | capes.gov.br |
| Rearing Behavior (Vertical Activity) | Rat | More potent and efficacious suppression compared to horizontal activity | capes.gov.br |
| Peripheral Activity | Rat | Increased relative to total horizontal activity | capes.gov.br |
| Treadmill Locomotion | Rat | No significant effect | capes.gov.br |
| Locomotor Stimulation | Rat (freely-feeding) | Observed at higher doses | sigmaaldrich.com |
8-OH-DPAT has been shown to influence exploratory behavior and cognitive functions such as working memory, as assessed by the spontaneous alternation task in a Y-maze. In mice, the administration of 8-OH-DPAT has been demonstrated to decrease spontaneous alternation, a measure of spatial working memory. unc.edu This effect was accompanied by a reduction in locomotor activity. unc.edu However, when the experimental conditions were modified to include a habituation procedure and a food reward, 8-OH-DPAT increased the incidence of repeated arm choices without affecting locomotor activity, a pattern of behavior considered to be perseverative. unc.edu In a radial arm maze task, another measure of spatial memory, 8-OH-DPAT was found to be highly active in decreasing the efficiency of responding in rats.
The administration of higher doses of 8-OH-DPAT in rats can induce a characteristic set of behaviors known as the "serotonin syndrome." These behaviors are indicative of significant stimulation of postsynaptic serotonin (B10506) receptors and include forepaw padding, headweaving, "wet dog shakes," and a flat body posture. sigmaaldrich.com The emergence of these stereotyped behaviors can compete with other behaviors; for instance, at doses that induce both feeding and stereotypy, the feeding behavior becomes fragmented into numerous short bouts. sigmaaldrich.com As the intensity of the stereotyped behaviors subsides over time, more sustained bouts of feeding can be observed. sigmaaldrich.com
The behavioral effects of 8-OH-DPAT are underpinned by its interactions with the serotonin and dopamine (B1211576) systems. As a 5-HT1A agonist, 8-OH-DPAT can act on presynaptic autoreceptors located on serotonin neurons, leading to a decrease in serotonin synthesis and release. nih.gov Studies have shown that systemic administration of 8-OH-DPAT can decrease the levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions of the rat. nih.gov
The compound also exerts influence over the dopamine system. In rats treated with the antipsychotic haloperidol, co-administration of 8-OH-DPAT resulted in a decrease in dopamine (DA) levels and an increase in the dopamine metabolite homovanillic acid (HVA) in both the striatum and the rest of the brain. nih.govchemspider.com Electrophysiological studies have revealed that 8-OH-DPAT can significantly alter the activity of spontaneously active dopamine neurons in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNC). wikipedia.org The acute administration of 8-OH-DPAT has been shown to increase the percentage of VTA dopamine neurons that fire in a bursting pattern. wikipedia.org
Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development
Blood-Brain Barrier Permeability and Transport Mechanisms
A critical determinant for the efficacy of any neuro-active compound is its ability to penetrate the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.
Studies on the prototypical aminotetralin, 8-OH-DPAT, have demonstrated its high permeability across the BBB. nih.gov In preclinical rat models, concentrations of (R)-8-OH-DPAT in the brain have been observed to be several-fold higher than those found in plasma, indicating efficient transport into the CNS. nih.gov Following subcutaneous administration, the compound is rapidly detected, with peak plasma levels occurring at approximately 5 minutes and peak brain concentrations at 15 minutes. nih.gov This rapid uptake is characteristic of lipophilic small molecules that can readily diffuse across the endothelial membranes of the BBB. While direct transport mechanism studies on this specific compound are limited, its properties are consistent with passive diffusion, a common mechanism for drugs with favorable lipophilicity and molecular weight. mdpi.com
The low oral bioavailability of 8-OH-DPAT, reported at approximately 2.6%, is not due to poor absorption from the gastrointestinal tract but rather extensive first-pass metabolism. nih.gov This suggests that while the molecule is capable of crossing biological membranes like the gut wall, it is heavily metabolized by the liver before it can reach systemic circulation and, subsequently, the brain.
Table 1: Pharmacokinetic Parameters of (±)-8-OH-DPAT in Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Terminal Half-life (t½) | 1.56 ± 0.01 | hours |
| Elimination Rate Constant (kelim) | 0.45 ± 0.01 | h⁻¹ |
| Volume of Distribution | 0.14 ± 0.02 | Litres |
| Clearance | 1.10 ± 0.17 | mL/min |
Data sourced from pharmacokinetic studies in male rats. nih.gov
Stereoselective Distribution within the Central Nervous System
Once a compound crosses the blood-brain barrier, its distribution within the various regions of the CNS is not necessarily uniform. This regional distribution can be influenced by factors such as local blood flow, tissue composition, and, crucially, the density of specific binding sites (receptors). For chiral compounds like the aminotetralins, the distribution can be stereoselective, meaning the different enantiomers (R and S forms) may concentrate in different areas.
Research on (R)-8-OH-DPAT reveals significant variations in its concentration across different brain regions. nih.gov The highest concentrations of the compound were found in the hippocampus, a region densely populated with 5-HT1A receptors, the primary target of 8-OH-DPAT. nih.gov This suggests that the distribution pattern is, at least in part, dictated by the location of its molecular targets.
Further studies on the binding of radiolabeled [3H]8-OH-DPAT have highlighted marked differences in binding characteristics across brain regions, which implies a differential distribution of binding sites. These studies showed the highest affinity binding in the hippocampus, followed by the cerebral cortex, and then the striatum. nih.gov The enantiomers of 8-OH-DPAT, while having similar affinity for the 5-HT1A receptor, exhibit different functional activities, with the (R)-enantiomer acting as a full agonist and the (S)-enantiomer as a partial agonist. nih.gov This functional stereoselectivity, combined with region-specific receptor densities, underscores the complexity of predicting the ultimate pharmacological effect based on whole-brain concentrations alone.
Table 2: Regional Brain Distribution Characteristics of [3H]8-OH-DPAT
| Brain Region | Relative Binding Affinity (KD) | Predominant Site Location |
|---|---|---|
| Hippocampus | ~2 nM (Highest Affinity) | Postsynaptic |
| Cerebral Cortex | ~6 nM (Intermediate Affinity) | Mixed Pre- and Postsynaptic |
| Striatum | ~10 nM (Lowest Affinity) | Presynaptic |
Data reflects the differential binding affinity and localization of 5-HT1A-related sites for 8-OH-DPAT in the rat brain. nih.gov
Drug Equilibration Across Biological Barriers
The process of a drug moving between different biological compartments, such as from blood to brain tissue, and the time it takes to reach a steady state is known as equilibration. A fascinating aspect of 8-OH-DPAT's profile is the observed temporal disconnect between its pharmacokinetic and pharmacodynamic effects. nih.gov
For instance, the 5-HT behavioral syndrome induced by (R)-8-OH-DPAT peaks within 5 minutes of administration and subsides after 30 minutes. nih.gov However, at this 30-minute mark, brain concentrations of the drug are still high. nih.gov Conversely, other effects, such as changes in body temperature and serotonin (B10506) turnover, develop more gradually and reach their maximum impact between 45 and 60 minutes post-injection, a time when both plasma and brain concentrations of the drug are already declining. nih.gov
This lack of a simple, direct relationship between drug concentration at the site of action and the observed effect suggests a complex equilibration process. The initial, rapid-onset behavioral effects may be driven by the rate of receptor binding, while the slower, more prolonged physiological and biochemical changes might reflect downstream cellular adaptations or the activation of secondary signaling cascades that take longer to manifest. This highlights that achieving high brain concentration is only one part of the equation; the dynamics of receptor interaction and subsequent biological responses are equally critical for understanding the full pharmacological profile.
Structure Activity Relationships Sar and Computational Modeling of 8 Acetyl 2 Dipropylamino Tetralin Analogs
Impact of Structural Modifications on Receptor Binding Affinity and Selectivity
Structural modifications to the 2-(dipropylamino)tetralin scaffold have a profound impact on binding affinity and selectivity for the 5-HT1A receptor. A series of derivatives where the substituent at the C8 position is varied demonstrates a range from high to moderate affinity. nih.gov These compounds were evaluated through competition experiments using [3H]-8-OH-DPAT in rat hippocampal and cortical tissue. nih.gov
The affinity of these analogs for the 5-HT1A receptor is highly dependent on the nature of the C8 substituent, with Ki values spanning from 0.7 to 130 nM. nih.gov Notably, analogs with substitutions at the C5 position also exhibit high affinity, with Ki values of 25 nM or less at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govresearchgate.netnih.gov This highlights that modifications at different positions on the aromatic ring of the tetralin system can be well-tolerated, maintaining potent receptor interaction. However, selectivity can be a challenge due to the high sequence homology among the 5-HT1 receptor subtypes. nih.govresearchgate.netnih.govacs.org For instance, many 5-substituted-2-aminotetralins (5-SATs) show high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, making the development of subtype-selective ligands a significant endeavor. nih.govresearchgate.netnih.govacs.org
Influence of Substituents at C8 and Other Positions on Pharmacological Profile
The substituent at the C8 position of the 2-(dipropylamino)tetralin ring system is a critical determinant of the pharmacological profile of these ligands. nih.gov While many C8-substituted derivatives display high affinity for the 5-HT1A receptor in vitro, this does not always translate to in vivo activity. nih.gov
A study exploring various C8 substituents revealed that the methoxycarbonyl- and acetyl-substituted derivatives are not only potent binders but also act as potent 5-HT1A receptor agonists in vivo. nih.gov In contrast, a carboxy-substituted derivative at the same position was found to be devoid of any affinity for the 5-HT1A receptor, underscoring the sensitivity of the receptor's binding pocket to the electronic and steric properties of the substituent. nih.gov Interestingly, several other C8-modified analogs with high receptor affinity failed to produce significant effects in vivo, suggesting a complex relationship between binding affinity and functional efficacy. nih.gov
Substitutions at other positions also modulate the pharmacological profile. For example, 5-substituted-2-aminotetralins (5-SATs) have been shown to be agonists with varying degrees of potency and efficacy depending on the specific substituent and the 5-HT1 receptor subtype being examined. nih.govresearchgate.netnih.gov
Table 1: 5-HT1A Receptor Affinity of C8-Substituted 2-(Dipropylamino)tetralin Analogs
Data sourced from a study on 2-(dipropylamino)tetralin derivatives. nih.gov
Enantioselective Pharmacology and Chiral Recognition
Chiral recognition is a key aspect of the interaction between 2-aminotetralin derivatives and 5-HT1 receptors. For 5-substituted-2-aminotetralins, a significant stereoselective preference for the (2S)-enantiomer over the (2R)-enantiomer is observed at 5-HT1A, 5-HT1B, and 5-HT1D receptors, with at least a 50-fold difference in affinity. nih.govresearchgate.netnih.gov This indicates that the stereochemistry at the C2 position is a crucial determinant for receptor recognition and binding. nih.gov
In contrast, the prototypical 5-HT1A agonist, 8-OH-DPAT, demonstrates minimal stereochemical preference at the 5-HT1A receptor itself. nih.gov However, for the 5-HT1B and 5-HT1D receptors, 8-OH-DPAT exhibits a preference for the (2R)-enantiomer over the (2S)-enantiomer. nih.gov Further investigation into the enantiomers of 8-OH-DPAT has confirmed that the (R)-enantiomer acts as a full and potent agonist, while the (S)-enantiomer is less active. nih.gov This enantioselectivity underscores the specific conformational and steric requirements of the receptor's binding site. Molecular docking studies have been employed to better understand the role of chirality in these interactions with the 5-HT1A receptor. unimore.it
Development of Pharmacophore Models for 5-HT1A Receptor Agonists
The development of pharmacophore models for 5-HT1A receptor agonists has been guided by the structure of potent ligands like 8-OH-DPAT, which often serves as a template. capes.gov.br These models aim to define the essential structural features and their spatial arrangement required for binding and activation of the receptor.
Key elements of the pharmacophore for 2-aminotetralin-based agonists include:
A protonatable amine, which forms an ionic interaction with a conserved aspartate residue (D3.32) in the binding pocket. nih.govacs.org
An aromatic ring system that engages in hydrophobic and potential π-π stacking interactions with aromatic residues in the receptor.
A hydroxyl group (or a bioisosteric equivalent like the acetyl group in 8-acetyl-2-(dipropylamino)tetralin), which can act as a hydrogen bond donor or acceptor.
Computational docking studies have further refined these models by identifying specific amino acid residues that interact with the ligand. For instance, the C(2) amine moiety of 2-aminotetralin analogs typically orients itself between transmembrane helices 3 and 7, in proximity to residue N7.39. nih.govacs.org The development of such models is crucial for designing new ligands with improved potency and selectivity.
Homology Modeling and Ligand Binding Pocket Analysis
In the absence of a crystal structure for the 5-HT1A receptor for many years, homology modeling has been an invaluable tool for understanding its three-dimensional architecture and ligand binding modes. nih.gov Early models were often based on the crystal structure of bovine rhodopsin, while more recent and accurate models have utilized the structure of the β2-adrenergic receptor, which shares a higher sequence homology. nih.govscience24.com These models have been further refined using molecular dynamics simulations in a lipid bilayer environment to better mimic physiological conditions. nih.gov
Ligand docking studies using these homology models have provided detailed insights into the binding pocket of the 5-HT1A receptor. science24.com These analyses have revealed key interactions between ligands and specific amino acid residues that are consistent with data from site-directed mutagenesis experiments. nih.gov For 2-aminotetralin analogs, important interactions have been identified with residues at positions 3.33, 5.38, 5.42, 5.43, and 7.39. nih.govnih.gov For example, molecular docking of a fluorinated analog at the 5-HT1A receptor model showed that the fluorine atom interacts with the hydroxyl groups of Y5.38 and S5.42. nih.gov These computational approaches allow for the analysis of how different substituents on the ligand orient within the binding site, influencing both affinity and selectivity across different 5-HT1 receptor subtypes. nih.govacs.org
Table 2: Compound Names Mentioned in the Article
Research Methodologies and Analytical Approaches
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Quantification
The stereochemistry of 8-Acetyl-2-(dipropylamino)tetralin is a critical determinant of its pharmacological activity. As a chiral compound, it exists as two enantiomers, (R)- and (S)-8-Acetyl-2-(dipropylamino)tetralin. High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers, enabling researchers to study their individual properties.
Chiral stationary phases (CSPs) are essential for the enantiomeric resolution of this compound. By utilizing a CSP, typically a polysaccharide-based column like one derived from cellulose (B213188) or amylose, the two enantiomers exhibit different affinities for the stationary phase, leading to their separation. The mobile phase composition, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation. Detection is commonly performed using a UV detector, as the aromatic nature of the tetralin structure allows for strong UV absorbance. This method provides high resolution and sensitivity, crucial for accurate quantification in various biological matrices.
| Parameter | Condition |
| Stationary Phase | Chiral Polysaccharide-Based (e.g., Cellulose, Amylose) |
| Mobile Phase | Hexane/Isopropanol mixture |
| Detector | UV Detector |
Microdialysis Techniques for In Vivo Neurochemical Monitoring
To understand the neurochemical effects of this compound in a living system, in vivo microdialysis is employed. This technique allows for the continuous monitoring of neurotransmitter levels in specific brain regions of awake, freely moving animals. A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into a target brain area.
Once implanted, the probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters and their metabolites from the extracellular fluid diffuse across the membrane into the aCSF, which is then collected as dialysate samples at regular intervals. These samples are subsequently analyzed, often using HPLC coupled with electrochemical detection, to quantify the concentrations of various neurochemicals. This methodology provides invaluable data on how this compound modulates neurotransmitter release and metabolism in real-time.
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone for characterizing the interaction of this compound with its target receptors. These assays determine the affinity (Ki) of the compound for specific receptor subtypes. The principle involves a competitive binding experiment where the unlabeled compound (the "cold" ligand) competes with a radiolabeled ligand (the "hot" ligand), which has a known high affinity for the target receptor.
The assays are typically performed using cell membranes prepared from tissues or cultured cells that express the receptor of interest. By measuring the amount of radiolabeled ligand displaced by increasing concentrations of this compound, a competition curve is generated. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be calculated. The affinity constant (Ki) is then determined using the Cheng-Prusoff equation. These assays have been instrumental in defining the receptor binding profile of both the racemic mixture and the individual enantiomers of this compound.
| Assay Component | Description |
| Preparation | Cell membranes expressing the target receptor |
| "Hot" Ligand | A radiolabeled compound with known high affinity for the receptor |
| "Cold" Ligand | Unlabeled this compound |
| Measurement | Displacement of the radiolabeled ligand |
| Derived Value | Affinity (Ki) |
In Vitro Functional Assays for Receptor Efficacy Determination
Beyond binding affinity, it is crucial to determine the functional activity of this compound at its target receptors. In vitro functional assays measure the biological response elicited by the compound upon binding to the receptor. These assays can classify the compound as an agonist, antagonist, or inverse agonist.
A common functional assay involves measuring the modulation of second messenger systems, such as cyclic AMP (cAMP) or calcium mobilization, in cells expressing the target receptor. For G-protein coupled receptors (GPCRs), the [35S]GTPγS binding assay is frequently used. This assay measures the activation of G-proteins, the first step in the signal transduction cascade, upon receptor stimulation by an agonist. The potency (EC50) and efficacy (Emax) of this compound can be determined from the concentration-response curves generated in these functional assays.
Behavioral Paradigms for Pharmacological Profiling in Animal Models
To investigate the in vivo pharmacological effects of this compound, a variety of behavioral paradigms are utilized in animal models, typically rodents. These models are designed to assess specific aspects of behavior that are relevant to the compound's potential therapeutic applications. The choice of behavioral test depends on the receptor profile of the compound and its hypothesized effects.
Intracellular Electrophysiological Recording Techniques
Intracellular electrophysiological recording techniques provide a detailed understanding of how this compound affects neuronal activity at the single-cell level. These methods involve inserting a microelectrode into a neuron to measure changes in its membrane potential and firing patterns in response to the application of the compound.
Techniques such as patch-clamp recording can be used on brain slices or cultured neurons. This allows for the precise measurement of ion channel currents and the assessment of how this compound modulates these currents. By studying these effects, researchers can gain insights into the specific ionic mechanisms underlying the compound's influence on neuronal excitability. This level of detail is crucial for building a comprehensive picture of the compound's mechanism of action within the central nervous system.
Future Directions and Emerging Research Avenues
Elucidation of Broader Receptor Polypharmacology
A primary direction for future research lies in a more comprehensive characterization of the polypharmacology of 8-OH-DPAT. While its activity at 5-HT1A and 5-HT7 receptors is established, a complete profile of its interactions with a wider array of G-protein coupled receptors (GPCRs) and other molecular targets remains to be fully delineated. wikipedia.orgnih.gov Understanding these off-target effects is crucial for interpreting experimental results and predicting potential side effects or novel therapeutic uses.
Research has demonstrated that the hypothermic effects of 8-OH-DPAT are mediated by both 5-HT1A and 5-HT7 receptors in a complex, dose-dependent manner. nih.gov Future studies could employ advanced screening technologies, such as radioligand binding assays against a broad panel of receptors and computational docking simulations, to uncover previously unknown binding affinities. This would provide a more complete picture of its pharmacological signature and could reveal unexpected therapeutic opportunities.
| Receptor Target | Known Effect of 8-OH-DPAT Interaction | Research Focus |
| 5-HT1A | Full Agonist; mediates anxiolytic, antidepressant, and analgesic effects. wikipedia.orgnih.gov | Delineating its role in specific neuronal circuits and downstream signaling pathways. |
| 5-HT7 | Agonist; contributes to hypothermic effects and potentially other physiological responses. wikipedia.orgnih.gov | Investigating its contribution to the overall pharmacological profile and potential for therapeutic targeting. |
| Other GPCRs | Largely uncharacterized. | Broad-panel screening to identify novel, clinically relevant interactions. |
Exploration of Novel Therapeutic Applications beyond Serotonergic Modulations
The known neuroprotective and anti-inflammatory effects of 8-OH-DPAT suggest that its therapeutic utility may extend beyond conditions traditionally associated with serotonergic dysfunction. Further research is warranted to explore these novel applications.
For instance, studies have shown that 8-OH-DPAT can protect neurons and reduce astroglial reaction following ischemic brain damage. nih.gov This neuroprotective action, potentially mediated by 5-HT1A receptors on astrocytes, opens up avenues for investigating its use in stroke and other neurodegenerative disorders. nih.gov Another promising area is in the management of chronic pain. Research has demonstrated that 8-OH-DPAT can attenuate long-lasting pain in a mouse model of psoriasis, indicating a role for the 5-HT1A receptor in pain modulation associated with inflammatory conditions. nih.gov Future preclinical and translational studies could focus on its efficacy in various models of neuropathic and inflammatory pain.
Advanced Computational Approaches for Rational Drug Design
The extensive body of structure-activity relationship (SAR) data for 8-OH-DPAT and its analogs provides a rich dataset for advanced computational modeling. Techniques such as molecular dynamics simulations and free energy perturbation calculations can be employed to understand the molecular determinants of its binding to the 5-HT1A and 5-HT7 receptors.
These computational approaches can help to visualize the dynamic interactions between the ligand and the receptor at an atomic level. For example, understanding how specific residues in the receptor's binding pocket interact with the functional groups of 8-OH-DPAT can guide the rational design of new molecules with improved affinity, selectivity, and pharmacokinetic properties. This in silico approach can accelerate the drug discovery process, reducing the reliance on traditional high-throughput screening methods.
Development of Highly Selective Agonists or Antagonists
Building on the insights gained from computational studies and a deeper understanding of its polypharmacology, a key future direction is the development of new compounds with higher selectivity for either the 5-HT1A or 5-HT7 receptor. The dual activity of 8-OH-DPAT, while potentially beneficial in some contexts, can be a confounding factor in research and may contribute to unwanted side effects in a therapeutic setting.
The development of highly selective agonists or antagonists for these receptors would be invaluable for dissecting their individual contributions to the physiological and behavioral effects observed with 8-OH-DPAT. For example, a selective 5-HT7 agonist could be used to explore the full therapeutic potential of targeting this receptor independently of 5-HT1A activation. This would require medicinal chemistry efforts focused on modifying the 8-OH-DPAT scaffold to enhance interactions with one receptor while diminishing binding to the other.
| Compound Type | Research Goal | Potential Impact |
| Selective 5-HT1A Agonist | Isolate the effects of 5-HT1A receptor activation. | More targeted therapies for anxiety and depression with fewer off-target effects. |
| Selective 5-HT7 Agonist | Explore the independent role of the 5-HT7 receptor. | Uncover novel therapeutic applications for conditions like sleep disorders and cognitive dysfunction. |
| Selective Antagonists | Block the activity at specific receptors. | Useful as research tools and potentially as treatments for conditions caused by receptor overstimulation. |
Investigating Receptor-Specific Signaling Bias
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a frontier in pharmacology. mdpi.com Future research should investigate whether 8-OH-DPAT or its analogs exhibit biased signaling at the 5-HT1A and 5-HT7 receptors. These receptors are known to couple to multiple intracellular signaling pathways, including G-protein-dependent and β-arrestin-dependent pathways. mdpi.com
A biased agonist might, for example, activate a therapeutic pathway while avoiding a pathway that leads to adverse effects. Investigating the signaling profile of 8-OH-DPAT would involve sophisticated cell-based assays to measure the activation of different downstream effectors. The discovery of biased agonism could lead to the design of "functionally selective" ligands with superior therapeutic profiles, marking a significant advancement in the development of safer and more effective drugs targeting the serotonergic system.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 8-Acetyl-2-(dipropylamino)tetralin, and how can purity be validated?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of 2-(dipropylamino)tetralin with acetyl chloride under anhydrous conditions. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards . Confirmatory techniques include mass spectrometry (ESI-MS) for molecular ion verification and <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation. For reproducibility, ensure inert atmosphere (argon/nitrogen) and monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- Methodological Answer : Key NMR signals include:
- <sup>1</sup>H NMR : A singlet at δ 2.4–2.6 ppm (acetyl methyl group), multiplet at δ 6.8–7.2 ppm (aromatic protons), and triplets at δ 0.9–1.1 ppm (dipropylamino methyl groups).
- IR : Strong absorbance at ~1680 cm<sup>−1</sup> (acetyl C=O stretch). Cross-validate spectral data against NIST Chemistry WebBook entries for tetralin derivatives .
Advanced Research Questions
Q. What experimental design strategies are optimal for studying the compound’s receptor binding kinetics?
- Methodological Answer : Use radioligand displacement assays (e.g., <sup>3</sup>H-labeled ligands) to quantify affinity (Ki) at serotonin or dopamine receptors. Employ:
- Saturation binding : Determine Bmax and Kd using nonlinear regression (e.g., one-site binding model in GraphPad Prism).
- Kinetic assays : Measure association/dissociation rates via stopped-flow fluorometry. Include controls for nonspecific binding (e.g., excess unlabeled ligand) .
Q. How can contradictory data on the compound’s pharmacological efficacy in vivo vs. in vitro be resolved?
- Methodological Answer : Discrepancies may arise from metabolic instability or blood-brain barrier penetration. Address via:
- In vitro stability assays : Incubate with liver microsomes (CYP450 enzymes) to assess metabolic half-life.
- Pharmacokinetic profiling : Measure plasma and brain concentrations post-administration (LC-MS/MS).
- Behavioral studies : Use dose-response curves in rodent models (e.g., forced swim test for antidepressant activity) .
Q. What factorial design approaches are suitable for optimizing reaction yields in scaled-up synthesis?
- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst concentration, solvent ratio). For example:
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported LogP values for this compound?
- Methodological Answer : LogP discrepancies often stem from measurement techniques (shake-flask vs. HPLC-derived). Standardize by:
- Shake-flask method : Partition between octanol and phosphate buffer (pH 7.4), quantify via UV spectrophotometry.
- Chromatographic estimation : Use reversed-phase HPLC with calibrated standards (e.g., alkylbenzene series).
Report conditions (temperature, pH) and validate with computational tools (e.g., MarvinSketch) .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in studies involving this compound’s neuropharmacological effects?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
